1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Descripción

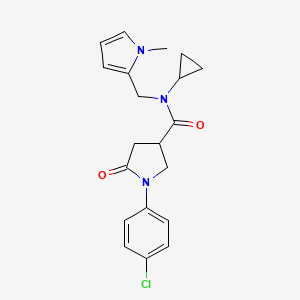

The compound 1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenyl group at position 1 and dual amide nitrogen substituents: a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The 5-oxo group on the pyrrolidine ring enhances polarity, while the 4-chlorophenyl group contributes to lipophilicity. The cyclopropyl substituent introduces steric constraints, and the methylpyrrole group may facilitate π-π interactions or hydrogen bonding.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-22-10-2-3-18(22)13-24(17-8-9-17)20(26)14-11-19(25)23(12-14)16-6-4-15(21)5-7-16/h2-7,10,14,17H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTBDBNZGYEBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally analogous compounds share the pyrrolidine- or pyrazole-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Chlorine’s larger atomic radius may also improve van der Waals interactions in hydrophobic binding pockets. The 3-chlorophenyl group in alters steric and electronic effects, possibly directing regioselective binding compared to para-substituted analogs.

Amide Nitrogen Substituents The target’s cyclopropyl and methylpyrrole groups create a sterically hindered environment, which may reduce metabolic degradation compared to less bulky substituents (e.g., ’s thiadiazole or ’s pyridinyl).

Heterocyclic Moieties The trifluoromethylpyrazole in adds strong electron-withdrawing effects, which could enhance binding affinity but reduce solubility due to increased hydrophobicity.

Research Findings and Implications

While direct experimental data for the target compound are unavailable, comparisons with analogs suggest:

- Lipophilicity : The target’s 4-chlorophenyl group likely increases logP compared to fluorophenyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .

- Metabolic Stability : The cyclopropyl group may slow cytochrome P450-mediated oxidation, as seen in cyclopropyl-containing drugs like tranexamic acid .

- Binding Interactions : The methylpyrrole group’s nitrogen could engage in hydrogen bonding or π-stacking, analogous to pyrrole-containing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.